![molecular formula C7H4ClNO2S2 B2786287 Thieno[2,3-c]pyridine-4-sulfonyl chloride CAS No. 1936220-93-7](/img/structure/B2786287.png)

Thieno[2,3-c]pyridine-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

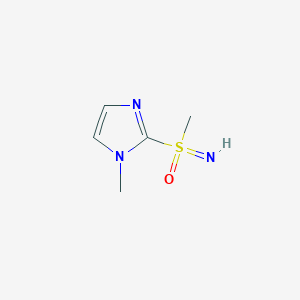

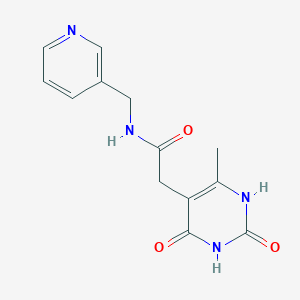

Thieno[2,3-c]pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 . It is a derivative of thieno[2,3-c]pyridine .

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of a compound bearing the thieno[2,3-c]pyridine moiety, which was identified as a hit compound for inhibitors of the GRK2 kinase . The synthesis process involved a structure-driven optimization process .Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-c]pyridine core with a sulfonyl chloride functional group attached at the 4-position . The molecular weight of this compound is 233.695 Da .Mecanismo De Acción

Target of Action

Thieno[2,3-c]pyridine-4-sulfonyl chloride is a compound that has been studied for its potential as a kinase inhibitor . Kinases are proteins that play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets, the kinases, by mimicking ATP, the molecule that kinases usually bind to. This prevents the kinases from performing their normal function, thereby inhibiting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of kinases disrupts the signaling pathways they are involved in. This can have various downstream effects depending on the specific pathway and cell type. For example, it can lead to the inhibition of cell growth and proliferation, which is why kinase inhibitors are often studied for their potential as cancer therapeutics .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific kinases it inhibits and the signaling pathways these kinases are involved in. For example, if the inhibited kinases are involved in cell growth and proliferation, the result could be a decrease in these processes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thieno[2,3-c]pyridine-4-sulfonyl chloride has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity, which makes it a useful tool for studying the mechanisms of action of certain enzymes and proteins. However, this compound can also be toxic and unstable, which makes it difficult to handle in certain lab experiments. Additionally, this compound can be expensive to synthesize, which limits its availability for certain research projects.

Direcciones Futuras

Thieno[2,3-c]pyridine-4-sulfonyl chloride has several potential future directions for scientific research. One of the future directions is the development of new this compound derivatives with improved properties for various applications. Another future direction is the study of this compound in combination with other compounds for enhanced efficacy. Additionally, this compound can be studied for its potential use in other fields such as energy storage and catalysis.

In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. This compound has several advantages and limitations for lab experiments, and its future directions for scientific research include the development of new derivatives and the study of its potential use in other fields.

Métodos De Síntesis

Thieno[2,3-c]pyridine-4-sulfonyl chloride can be synthesized by several methods. One of the most commonly used methods is the reaction of 2-aminothiophene with 4-chloropyridine in the presence of phosphorus oxychloride. The reaction takes place at high temperature and yields this compound as the main product. Other methods include the reaction of 2-chlorothiophene with 4-aminopyridine and the reaction of 2-bromothiophene with 4-cyanopyridine.

Aplicaciones Científicas De Investigación

Thieno[2,3-c]pyridine-4-sulfonyl chloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.

Safety and Hazards

The safety data sheet for a similar compound, Pyridine-4-sulfonyl chloride, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

thieno[2,3-c]pyridine-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-4-9-3-6-5(7)1-2-12-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDSPXIKGVGKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CN=CC(=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene](/img/structure/B2786205.png)

![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2786217.png)

![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)

![N'-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2786221.png)

![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)